
tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms. The presence of fluorine atoms and a tert-butyl carbamate group further enhances its chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine core, introduction of fluorine atoms, and attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its fluorinated structure can enhance binding affinity and specificity, making it useful for designing probes and inhibitors.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties can enhance the performance and efficiency of various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure can enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
- tert-Butyl N-(benzyloxy)carbamate
- ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
Uniqueness: tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate stands out due to its benzoxazepine core and specific substitution pattern The presence of fluorine atoms and the tert-butyl carbamate group contribute to its unique chemical properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C14H16F2N2O4 |
|---|---|
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate |
InChI |
InChI=1S/C14H16F2N2O4/c1-14(2,3)22-13(20)17-9-6-21-10-5-7(15)4-8(16)11(10)18-12(9)19/h4-5,9H,6H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
RPMCKPJAOGWSBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1COC2=C(C(=CC(=C2)F)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide](/img/structure/B14801558.png)
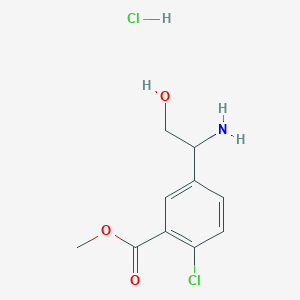
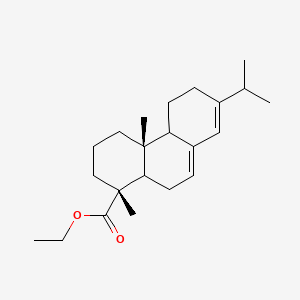
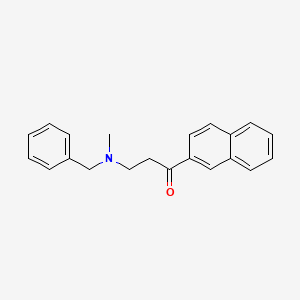
![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
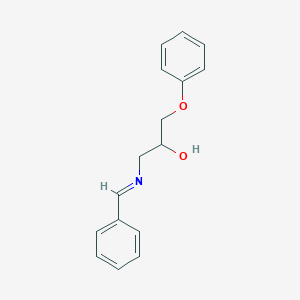
![2-[Bis(5-methylfuran-2-yl)methyl]phenol](/img/structure/B14801616.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)
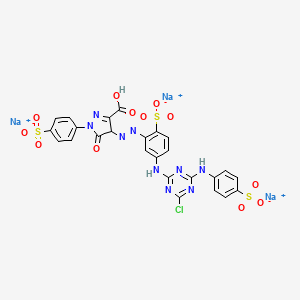
![(1S,9R)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B14801626.png)
![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)
![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
